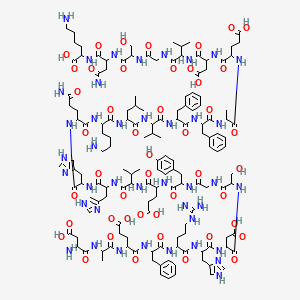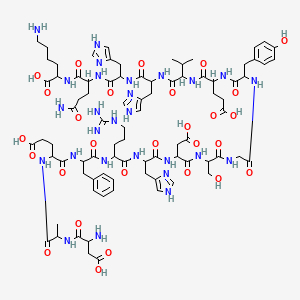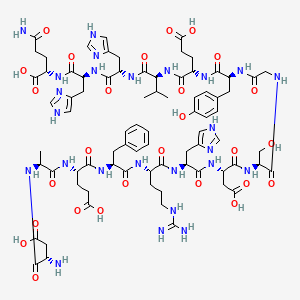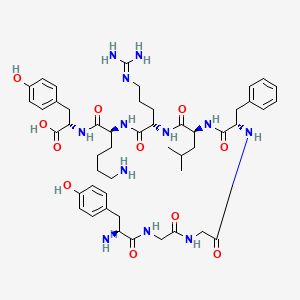
1610056-01-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 1610056-01-3 is known as Peptide T trifluoroacetate. Peptide T trifluoroacetate is an octapeptide derived from the V2 region of the human immunodeficiency virus type 1 glycoprotein 120. This compound functions as a ligand for the cluster of differentiation 4 receptor, thereby effectively inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptide T trifluoroacetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using fluorenylmethyloxycarbonyl chemistry, which protects the amino groups of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Peptide T trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Peptide T trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used for coupling amino acids.
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups
Major Products
The major product formed from these reactions is the desired peptide sequence, Peptide T trifluoroacetate, which is then purified and characterized .
Applications De Recherche Scientifique
Peptide T trifluoroacetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor.
Medicine: Explored for its potential therapeutic effects in preventing human immunodeficiency virus infection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Peptide T trifluoroacetate exerts its effects by binding to the cluster of differentiation 4 receptor on the surface of T cells. This binding prevents the human immunodeficiency virus glycoprotein 120 from attaching to the cluster of differentiation 4 receptor, thereby inhibiting viral entry into the host cells. The molecular targets involved are the cluster of differentiation 4 receptor and the human immunodeficiency virus glycoprotein 120 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptide T: The non-trifluoroacetate form of Peptide T trifluoroacetate.
Peptide T acetate: Another salt form of Peptide T.
Peptide T hydrochloride: A hydrochloride salt form of Peptide T
Uniqueness
Peptide T trifluoroacetate is unique due to its trifluoroacetate salt form, which may influence its solubility and stability compared to other salt forms. This can affect its handling and storage conditions, making it a preferred choice in certain research and industrial applications .
Propriétés
Numéro CAS |
1610056-01-3 |
|---|---|
Formule moléculaire |
C₃₇H₅₆F₃N₉O₁₈ |
Poids moléculaire |
971.89 |
Séquence |
One Letter Code: ASTTTNYT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)





